molecular formula C20H22N2O B13052333 5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole

5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole

Cat. No.: B13052333
M. Wt: 306.4 g/mol
InChI Key: LPBSTLCQBHFSSN-UHFFFAOYSA-N
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Description

5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole is a complex organic compound characterized by the presence of a benzyloxy group, a tert-butyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzyloxy and tert-butyl substituted benzene derivative, followed by the introduction of the imidazole ring through cyclization reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow microreactors can be employed to enhance the efficiency and sustainability of the synthesis process . These methods allow for better control over reaction parameters and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the imidazole ring can produce imidazoline derivatives.

Scientific Research Applications

5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and tert-butyl groups can influence the compound’s binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and coordination interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of both benzyloxy and tert-butyl groups, along with the imidazole ring, allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

5-(3-tert-butyl-4-phenylmethoxyphenyl)-1H-imidazole

InChI

InChI=1S/C20H22N2O/c1-20(2,3)17-11-16(18-12-21-14-22-18)9-10-19(17)23-13-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3,(H,21,22)

InChI Key

LPBSTLCQBHFSSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=CN=CN2)OCC3=CC=CC=C3

Origin of Product

United States

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